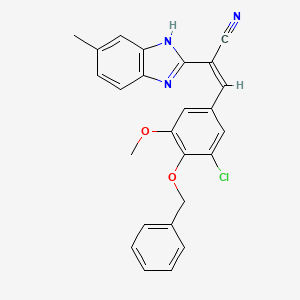![molecular formula C22H14BrClO2 B5261788 2-[(2-BROMOPHENYL)METHYL]-2-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B5261788.png)
2-[(2-BROMOPHENYL)METHYL]-2-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-BROMOPHENYL)METHYL]-2-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a synthetic organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, which are further connected to an indene-dione core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-BROMOPHENYL)METHYL]-2-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the following steps:
Chlorination: The addition of a chlorine atom to another phenyl ring using chlorine (Cl2) under controlled conditions.
Indene Formation: The cyclization of the brominated and chlorinated phenyl rings with a suitable dione precursor under acidic or basic conditions to form the indene-dione core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as recrystallization, chromatography, and distillation to isolate the desired product.
化学反应分析
Types of Reactions
2-[(2-BROMOPHENYL)METHYL]-2-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into reduced derivatives.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
2-[(2-BROMOPHENYL)METHYL]-2-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of 2-[(2-BROMOPHENYL)METHYL]-2-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.
相似化合物的比较
Similar Compounds
- 2-[(2-BROMOPHENYL)METHYL]-2-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
- 2-[(2-CHLOROPHENYL)METHYL]-2-(4-BROMOPHENYL)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
- 2-[(2-FLUOROPHENYL)METHYL]-2-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
Uniqueness
The uniqueness of 2-[(2-BROMOPHENYL)METHYL]-2-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties
属性
IUPAC Name |
2-[(2-bromophenyl)methyl]-2-(4-chlorophenyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrClO2/c23-19-8-4-1-5-14(19)13-22(15-9-11-16(24)12-10-15)20(25)17-6-2-3-7-18(17)21(22)26/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGWXBNAPUJDDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-(3,4-dimethoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5261717.png)
![2-[(2E)-2-[(2-Bromophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B5261722.png)
![5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5261723.png)
![N-[2-(4-chlorophenyl)ethyl]adamantane-1-carboxamide](/img/structure/B5261726.png)
![N-(3-chloro-4-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5261732.png)
![7-{[2-(propylthio)-5-pyrimidinyl]methyl}-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5261739.png)
![2-[3-(hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]nicotinonitrile](/img/structure/B5261751.png)
![[1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxybenzyl)piperidin-4-yl]methanol](/img/structure/B5261758.png)
![N-methyl-N-{4-[1-methyl-2-oxo-2-(1-piperidinyl)ethoxy]phenyl}methanesulfonamide](/img/structure/B5261767.png)

![1-[3-(benzyloxy)benzoyl]-4-pyridin-2-ylpiperazine](/img/structure/B5261779.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5261791.png)
![2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5261799.png)

